molecular formula C9H18N2O2S B1454330 {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine CAS No. 1202975-17-4

{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine

Cat. No.: B1454330
CAS No.: 1202975-17-4
M. Wt: 218.32 g/mol
InChI Key: KATOPRGNWLPHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine (CAS 1202975-17-4) is a high-purity chemical building block offered for research and development purposes. This compound, with the molecular formula C 9 H 18 N 2 O 2 S and a molecular weight of 218.3 g/mol, features a piperidine core functionalized with a cyclopropylsulfonyl group and a primary amine . This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry. The primary amine moiety serves as a versatile handle for further chemical modification, allowing researchers to link this scaffold to other molecular entities through amide bond formation or reductive amination. The sulfonylated piperidine structure is a motif of interest in the design of biologically active molecules, often utilized in the exploration of new therapeutic agents . As a specialized building block, it can be used to create more complex structures for screening in drug discovery programs, such as potential enzyme inhibitors. This product is intended for use by qualified laboratory personnel only. Please note: This chemical is sold for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handling procedures prior to use.

Properties

IUPAC Name

(1-cyclopropylsulfonylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c10-7-8-3-5-11(6-4-8)14(12,13)9-1-2-9/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATOPRGNWLPHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Intermediate

The synthesis of {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine typically begins with the preparation of a piperidine intermediate. The piperidine ring is constructed through cyclization reactions starting from commercially available precursors. A common approach involves:

  • Cyclization of a suitable amine with a dihaloalkane to form the piperidine core.
  • Functionalization at the 4-position of the piperidine ring to introduce an amino methyl group.

This method ensures a robust scaffold for further chemical modifications.

Introduction of the Cyclopropylsulfonyl Group

The key functional group, cyclopropylsulfonyl, is introduced via sulfonylation reactions. The process involves:

  • Reacting the piperidine intermediate with cyclopropylsulfonyl chloride.
  • Conducting the reaction in the presence of a base such as triethylamine to facilitate sulfonylation.

This step selectively installs the cyclopropylsulfonyl moiety at the nitrogen atom of the piperidine ring, yielding 1-(cyclopropylsulfonyl)piperidine derivatives.

Reductive Amination and Functional Group Modifications

Further functionalization to yield the final compound involves reductive amination and other substitution reactions:

  • Reductive amination of the piperidinyl intermediate with aldehydes such as cyclopropanecarbaldehyde can provide alkylated amines.
  • Nucleophilic substitution reactions at the piperidinyl nitrogen with alkyl halides or sulfonyl chlorides allow for diversification of the substituents.

These transformations are typically carried out under mild conditions using suitable reducing agents and bases.

Representative Synthetic Scheme and Reaction Conditions

The general synthetic route can be summarized as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Piperidine ring formation Cyclization of amine with dihaloalkane Piperidine intermediate
2 Sulfonylation Cyclopropylsulfonyl chloride, triethylamine, solvent 1-(Cyclopropylsulfonyl)piperidine
3 Reductive amination Aldehyde (e.g., cyclopropanecarbaldehyde), reducing agent Alkylated piperidinyl amine derivatives
4 Nucleophilic substitution Alkyl halides or sulfonyl chlorides, base Functionalized piperidinyl amines

Typical solvents include dichloromethane or 1,4-dioxane, and reactions are often conducted under inert atmosphere (argon) at reflux temperatures to maximize yields.

Detailed Research Findings and Yields

In a study focusing on related piperidinyl compounds, sulfonylation with cyclopropylsulfonyl chloride proceeded efficiently, yielding the desired sulfonylated intermediate in high purity. Subsequent reductive amination and nucleophilic substitution reactions were optimized to afford target compounds with yields ranging from 60% to 90% depending on the substituents and reaction scale.

The following table summarizes yields and key physical data for representative intermediates and final products:

Compound Reaction Step Yield (%) Physical State Melting Point (°C)
Piperidine intermediate Cyclization 75–85 Solid Not reported
1-(Cyclopropylsulfonyl)piperidine Sulfonylation 80–90 Solid ~150–160
This compound Reductive amination/Nucleophilic substitution 65–85 Solid >250 (for some derivatives)

These values indicate the robustness and reproducibility of the preparation methods.

Analytical Characterization and Purification

  • Purification is commonly achieved by column chromatography on silica gel using dichloromethane/methanol mixtures as eluents.
  • Characterization includes melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm structure and purity.
  • Typical NMR data show characteristic signals for the piperidine ring protons, cyclopropyl sulfonyl group, and amino methyl substituents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group may enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Functional Group Analysis

Key structural differences among analogs lie in substituents on the piperidine ring, which influence biological activity and physicochemical properties.

Table 1: Structural and Functional Comparisons
Compound Name Substituents on Piperidine Key Functional Groups Biological Target/Activity
{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine 1-Cyclopropylsulfonyl, 4-methylamine Sulfonamide, primary amine Not explicitly stated (structural similarity suggests CNS targets)
1-(2-Methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine () 1-(2-Nitrobenzyl), 4-piperazine-methanamine Nitrobenzyl, piperazine Dopamine D₂ receptor (highest affinity in series)
N-((4-(Morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamide () 1-Propylsulfonyl, 4-morpholine-benzamide Sulfonamide, morpholine, benzamide GlyT1 inhibitor (enhanced selectivity)
1-[(4-Chlorophenyl)methyl]piperidin-4-amine () 1-(4-Chlorobenzyl), 4-amine Chlorobenzyl, primary amine Substrate for permanganate oxidation studies

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : At 218.32 g/mol, the target compound adheres to Lipinski’s rule of five, favoring oral bioavailability.
  • Metabolic Stability : Sulfonamide groups generally resist first-pass metabolism, but the cyclopropyl ring may further reduce CYP450-mediated oxidation compared to alkyl chains .

Biological Activity

{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a cyclopropylsulfonyl group, which may enhance its biological activity and selectivity towards various molecular targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₆N₂O₂S. The structural components include:

  • Piperidine Ring : A six-membered ring containing five carbon atoms and one nitrogen atom.
  • Cyclopropylsulfonyl Group : A three-membered carbon ring attached to a sulfonyl moiety, which may influence the compound's pharmacological properties.
  • Methylamine Moiety : Enhances solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The cyclopropylsulfonyl group is believed to enhance binding affinity and selectivity, while the piperidine structure provides stability.

Antimicrobial Activity

Recent studies have evaluated the antiplasmodial activity of this compound against Plasmodium falciparum strains. The compound demonstrated significant inhibition of parasite growth, with results indicating a 56% to 93% inhibition rate at a concentration of 40 μg/mL against both chloroquine-sensitive (3D7) and resistant (Dd2) strains.

Neurotransmitter Modulation

Research indicates that this compound may modulate neurotransmitter systems, potentially impacting neurological disorders. The compound's ability to influence neurotransmitter levels suggests its potential as a therapeutic agent in treating conditions like anxiety and depression.

Case Studies

  • Antimalarial Activity : In vitro studies have shown that the compound effectively inhibits the growth of malaria parasites, making it a candidate for further development as an antimalarial agent.
  • Neuropharmacological Studies : Investigations into the compound's effects on neurotransmitter systems have revealed promising results, indicating potential applications in treating neurological disorders.

Summary of Applications

Application AreaDescription
Medicinal Chemistry Used as a building block in synthesizing pharmaceutical compounds targeting neurological disorders.
Antimicrobial Research Evaluated for antiplasmodial activity against P. falciparum; showed significant inhibition rates.
Neuropharmacology Potential modulation of neurotransmitter systems; implications for anxiety and depression treatments.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for {[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine, and how are intermediates characterized?

  • Methodology :

  • Stepwise synthesis : Start with piperidin-4-ylmethanol. Introduce the cyclopropylsulfonyl group via sulfonation using cyclopropanesulfonyl chloride under basic conditions (e.g., TEA in DCM). Protect the amine group during sulfonation to avoid side reactions .
  • Intermediate characterization : Use LC-MS to confirm molecular ions (e.g., [M+H]+ at m/z 235–250) and ¹H NMR to verify substituent integration (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, piperidine protons at δ 2.5–3.5 ppm) .
  • Purification : Employ preparative TLC or column chromatography with polar solvents (e.g., EtOAc/hexane) to isolate intermediates .

Q. How can researchers ensure the stability of this compound under varying experimental conditions?

  • Methodology :

  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Avoid refluxing above 140°C, as cyclopropyl groups may degrade .
  • pH stability : Conduct stability studies in buffers (pH 1–12) using HPLC to monitor degradation products. The sulfonyl group is prone to hydrolysis under strongly acidic/basic conditions .
  • Storage : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • High-resolution mass spectrometry (HRMS) : Confirm the exact mass (e.g., calculated for C₁₀H₁₉N₂O₂S: m/z 243.1174) .
  • Multinuclear NMR : Use ¹³C NMR to resolve quaternary carbons (e.g., sulfonyl-attached C at δ 50–60 ppm) and 2D COSY/HSQC to assign proton-carbon correlations .
  • IR spectroscopy : Identify sulfonyl S=O stretches at 1150–1300 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during sulfonation?

  • Methodology :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance sulfonyl chloride reactivity. Avoid protic solvents to minimize side reactions .
  • Catalysis : Add catalytic KI or DMAP to accelerate sulfonation .
  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to suppress decomposition .
  • Yield monitoring : Track reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and optimize stoichiometry (1.2–1.5 equiv sulfonyl chloride) .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodology :

  • Batch comparison : Perform ¹H NMR overlay to detect impurities (e.g., residual solvents or unreacted starting materials) .
  • Advanced analytics : Use LC-MS/MS to identify trace byproducts (e.g., desulfonated derivatives).
  • Crystallography : Grow single crystals (e.g., via vapor diffusion in EtOH/H₂O) for X-ray diffraction to confirm stereochemistry .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling or functionalization reactions?

  • Methodology :

  • Buchwald-Hartwig amination : React with aryl halides using Pd catalysts (e.g., Pd(OAc)₂/XPhos) to introduce aryl groups at the amine site .
  • Reductive alkylation : Use NaBH₃CN or H₂/Pd-C to alkylate the primary amine with ketones/aldehydes .
  • Kinetic studies : Monitor reaction rates via UV-Vis or NMR titration to assess substituent effects on reactivity .

Q. How does the cyclopropylsulfonyl moiety influence the compound’s physicochemical properties compared to other sulfonyl derivatives?

  • Methodology :

  • LogP determination : Measure partition coefficients (octanol/water) to compare lipophilicity with analogs (e.g., methylsulfonyl vs. cyclopropylsulfonyl) .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze electronic effects of the cyclopropyl group on sulfonyl electrophilicity .
  • Solubility testing : Use nephelometry to quantify aqueous solubility; cyclopropyl groups reduce solubility compared to linear alkyl sulfonates .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodology :

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293) and assay conditions (e.g., ATP levels for viability) .
  • Metabolic stability : Test in liver microsomes to rule out CYP450-mediated degradation skewing activity results .
  • Structural analogs : Compare with 1-benzylpiperidin-4-amine derivatives to isolate the cyclopropylsulfonyl group’s contribution .

Safety & Handling

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Spill management : Neutralize spills with activated carbon or vermiculite; avoid water to prevent sulfonate runoff .
  • Waste disposal : Collect in halogen-resistant containers for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine
Reactant of Route 2
Reactant of Route 2
{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.